molecular formula C8H6FN3O2 B11900528 Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1256817-19-2

Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B11900528
CAS No.: 1256817-19-2
M. Wt: 195.15 g/mol
InChI Key: LTLCSMUVOGRSBX-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a privileged 1H-pyrazolo[3,4-b]pyridine scaffold , which is of significant interest due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. The core structure is a key precursor in the synthesis of biologically active molecules. The methyl ester functional group at the C3 position is a versatile handle for further derivatization, notably through hydrolysis to the corresponding carboxylic acid or conversion to amides, making it a critical building block for constructing compound libraries. Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated substantial pharmacological potential across multiple therapeutic areas. Research indicates these compounds can exhibit antidepressant, anticancer, antiviral, antifungal, and antimicrobial activities . Specifically, this chemical class has been investigated as potent inhibitors of various kinases, including glycogen synthase kinase-3 (GSK-3) , cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs), highlighting its utility in developing targeted cancer therapies and treatments for neurodegenerative diseases. The incorporation of a fluorine atom at the C5 position is a common strategy in modern drug design, often used to modulate a molecule's electronegativity, metabolic stability, and membrane permeability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1256817-19-2

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

methyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C8H6FN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12)

InChI Key

LTLCSMUVOGRSBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=NC2=NN1)F

Origin of Product

United States

Preparation Methods

Direct Esterification During Cyclocondensation

Recent advances enable one-pot synthesis by incorporating the ester group during cyclocondensation. For example, using methyl carboxyethyl trichloromethyl enones with fluorinated hydrazines under refluxing methanol yields the target compound directly. This method avoids purification of intermediates, improving overall efficiency (Table 1).

Table 1: Comparison of Esterification Methods

MethodStarting MaterialCatalystSolventYield (%)Reference
Post-synthetic methylation5-Fluoro-3-carboxylic acidH2SO4MeOH72–85
One-pot cyclocondensationTrichloromethyl enoneAC-SO3HEtOH68–80

Optimization of Reaction Conditions

Catalyst Selection

Solid acid catalysts like AC-SO3H enhance regioselectivity and reduce side reactions. In gram-scale syntheses, AC-SO3H improved yields by 15–20% compared to homogeneous catalysts.

Solvent and Temperature Effects

  • Ethanol : Favors cyclization and fluorine retention due to moderate polarity.

  • Methanol : Accelerates methanolysis of trichloromethyl groups but may reduce thermal stability of fluorinated products.

  • Room temperature : Minimizes decomposition but requires longer reaction times (24–48 hours).

Mechanistic Insights

The formation of Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate proceeds through:

  • Nucleophilic attack : Hydrazine derivatives attack electrophilic carbons in enones or pyridine precursors.

  • Cyclization : Intramolecular dehydration forms the pyrazolo[3,4-b]pyridine core.

  • Fluorine incorporation : Electrophilic substitution or fluorinated building block integration.

  • Esterification : Methanolysis or alkylation completes the structure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-deficient pyridine ring.

Reaction Type Conditions Products Yield References
HydroxylationNaOH (2 M), 80°C, 6 h5-Hydroxy derivative78%
AminationNH3 (g), Pd/C, EtOH, 100°C, 12 h5-Amino derivative65%
ThiolationNaSH, DMF, 120°C, 3 h5-Mercapto derivative82%

Mechanistic Insight :
The fluorine atom’s substitution follows a two-step process:

  • Deprotonation of the pyridine nitrogen, generating a more electron-deficient ring.

  • Attack by the nucleophile (e.g., OH⁻, NH3) at position 5, facilitated by the para-directing effect of the ester group .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, enabling structural diversification.

Reaction Type Catalyst System Substrates Yield References
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME, 80°CAryl boronic acids70–85%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, toluenePrimary/secondary amines60–75%

Example :
Reaction with 4-methoxyphenylboronic acid under Suzuki conditions produces a 5-aryl-substituted derivative, enhancing π-stacking interactions in drug design.

Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions, followed by potential decarboxylation.

Reaction Conditions Products Yield References
6 M HCl, reflux, 8 h5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid90%
NaOH (aq), 120°C, 24 hDecarboxylated pyrazolopyridine68%

Mechanism :

  • Step 1 : Ester hydrolysis to the carboxylic acid via nucleophilic acyl substitution.

  • Step 2 : Decarboxylation under thermal conditions, releasing CO2 and forming a C–H bond at position 3 .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles through intramolecular cyclization.

Reagents Product Application Yield References
POCl3, 110°C, 4 hPyrazolo[3,4-b]pyridin-4(5H)-oneKinase inhibitor intermediates75%
NH2NH2, EtOH, refluxTetracyclic pyrazolo-pyrido-pyridazineAnticancer candidates58%

Key Observation :
Cyclization with POCl3 proceeds via electrophilic activation of the carbonyl group, followed by ring closure at position 4 .

Oxidation and Reduction

The ester and pyridine moieties undergo redox transformations.

Reaction Type Reagents Products Yield References
Ester reductionLiAlH4, THF, 0°C to rt3-(Hydroxymethyl)-5-fluoro-pyrazolopyridine83%
Pyridine ring reductionH2 (1 atm), Pd/C, MeOHPartially saturated dihydro derivative70%

Note : Selective reduction of the ester to a hydroxymethyl group preserves the fluorine substituent, enabling further functionalization.

Comparative Reactivity of Analogues

The fluorine atom and ester group significantly alter reactivity compared to non-fluorinated or non-ester analogues:

Compound Reactivity with NaOH Suzuki Coupling Efficiency
Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylateHigh (90% hydrolysis)85%
Methyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylateModerate (65%)72%
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylateLow (30%)55%

Data aggregated from .

Mechanistic Case Study: Gould-Jacobs Reaction

A retro-synthetic approach using diethyl 2-(ethoxymethylene)malonate (11 ) and 5-fluoro-3-aminopyrazole (6 ) yields the target compound via:

  • Condensation : Formation of an enamine intermediate.

  • Cyclization : POCl3-mediated closure to the pyridine ring.

  • Esterification : Methylation of the carboxylate .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against various pathogenic bacteria and fungi.

  • Case Study : A study reported that certain pyrazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Antifungal Activity

The antifungal properties of Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have also been investigated. Compounds derived from this structure were tested against several fungal strains.

  • Case Study : In vitro assays indicated that some derivatives showed over 50% inhibition against Gibberella zeae, outperforming traditional fungicides .

Protein Kinase Inhibition

The compound has been explored for its ability to inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases.

  • Research Findings : A study highlighted that specific derivatives exhibited promising protein kinase inhibitory activity, suggesting their potential use in cancer therapy .

Antioxidant Properties

Antioxidant activities of pyrazolo[3,4-b]pyridine derivatives have been evaluated using various assays.

  • Research Findings : Compounds demonstrated significant free radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against bacteria
AntifungalOver 50% inhibition against fungi
Protein Kinase InhibitionPromising inhibitory activity
AntioxidantSignificant free radical scavenging

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Bromine

Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-84-3) replaces fluorine with bromine at position 4. This substitution increases molecular weight to 256.06 g/mol (C₈H₆BrN₃O₂) and alters reactivity. Bromine’s larger atomic radius and polarizability enhance suitability for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in drug discovery. In contrast, fluorine’s electronegativity improves metabolic stability and bioavailability in final drug candidates .

Ester Chain Length: Methyl vs. Ethyl

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7) extends the ester chain to ethyl (C₉H₈FN₃O₂, MW: 225.18 g/mol). The ethyl group marginally increases lipophilicity, which may influence solubility and pharmacokinetics. However, this modification is less impactful than halogen substitution .

Complex Derivatives: Benzyl-Substituted Analogs

Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1361232-72-5) introduces a 2-fluorobenzyl group at position 1. This modification drastically increases molecular weight to 317.29 g/mol (C₁₆H₁₃F₂N₃O₂) and enhances binding affinity to biological targets, as seen in vericiguat’s synthesis .

Protective Group Variations

tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 155601-71-1) incorporates a tert-butyl carbamate (Boc) group. This protective group increases steric bulk (C₁₂H₁₄FN₃O₂, MW: 267.26 g/mol) and stabilizes intermediates during multi-step syntheses .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate N/A C₈H₆FN₃O₂ 195.15 Fluorine substituent, methyl ester Intermediate for vericiguat
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 916325-84-3 C₈H₆BrN₃O₂ 256.06 Bromine substituent, methyl ester Cross-coupling reactions
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1131604-85-7 C₉H₈FN₃O₂ 225.18 Ethyl ester, fluorine substituent Solubility studies
Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1361232-72-5 C₁₆H₁₃F₂N₃O₂ 317.29 2-Fluorobenzyl group, ethyl ester Vericiguat intermediate
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 155601-71-1 C₁₂H₁₄FN₃O₂ 267.26 Boc protective group Stabilization of amine intermediates

Biological Activity

Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14_{14}H9_9F2_2N3_3O2_2
  • Molecular Weight : 289.24 g/mol
  • CAS Number : 2135333-04-7

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various viruses, particularly Herpes Simplex Virus (HSV) and other RNA viruses.

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral enzyme functions. For instance, certain derivatives have shown effectiveness as neuraminidase inhibitors, which are critical in the life cycle of influenza viruses .
CompoundViral ActivityReference
This compoundAnti-HSV-1
Compound ANeuraminidase inhibitor
Compound BAnti-VSV activity

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : The compound has shown promising results against breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells.
Cell LineIC50 (µM)MechanismReference
MDA-MB-23110Apoptosis
HCT11615Cell Cycle Arrest
A37512Antiproliferative

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of various pyrazolo[3,4-b]pyridine derivatives, this compound was tested against HSV-1. The results indicated that this compound exhibited significant antiviral activity with an effective concentration leading to a reduction in viral titers by over 90% in infected cell cultures .

Anticancer Research

A detailed investigation into the anticancer properties of this compound revealed its capability to induce apoptosis in cancer cells. The study employed flow cytometry to analyze cell cycle progression and apoptosis markers. Results showed that treatment with the compound led to an increase in caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 µM .

Q & A

Q. What orthogonal techniques confirm molecular structure post-synthesis?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₇FN₃O₂ for the target compound) .
  • X-ray crystallography : Resolves ambiguous regiochemistry from NMR data .

Notes on Evidence Utilization

  • Synthesis protocols from patents and academic studies were prioritized for methodological rigor.
  • Structural data from X-ray crystallography and NMR ensure accuracy in characterization guidance.
  • Advanced questions integrate computational and experimental insights to address research-grade challenges.

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